SM-1295

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

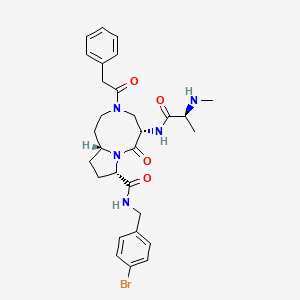

IUPAC Name |

(5S,8S,10aR)-N-[(4-bromophenyl)methyl]-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36BrN5O4/c1-19(31-2)27(37)33-24-18-34(26(36)16-20-6-4-3-5-7-20)15-14-23-12-13-25(35(23)29(24)39)28(38)32-17-21-8-10-22(30)11-9-21/h3-11,19,23-25,31H,12-18H2,1-2H3,(H,32,38)(H,33,37)/t19-,23+,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTHWYAWZKSXSA-CTZQYXLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NCC3=CC=C(C=C3)Br)C(=O)CC4=CC=CC=C4)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NCC3=CC=C(C=C3)Br)C(=O)CC4=CC=CC=C4)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36BrN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CJC-1295 on Pituitary Somatotrophs

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJC-1295, a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH), demonstrates a potent and prolonged stimulatory effect on growth hormone (GH) secretion from pituitary somatotrophs. This technical guide delineates the molecular mechanisms underpinning the action of CJC-1295, focusing on its interaction with the GHRH receptor and the subsequent intracellular signaling cascades. We provide a comprehensive overview of the signaling pathways, quantitative data from key clinical studies, and detailed experimental protocols relevant to the study of this long-acting GHRH analogue.

Introduction

CJC-1295 is a tetra-substituted, 29-amino acid peptide analogue of GHRH.[1][2] Its structural modifications are designed to increase resistance to enzymatic degradation, thereby extending its half-life and duration of action compared to native GHRH.[2] A key modification in one form of the compound is the inclusion of a Drug Affinity Complex (DAC), which allows for covalent binding to serum albumin, further prolonging its systemic presence.[2][3] This guide will focus on the core mechanism of action of CJC-1295 at the cellular level within the anterior pituitary gland.

Mechanism of Action on Pituitary Somatotrophs

The primary action of CJC-1295 is to mimic endogenous GHRH, binding to and activating the GHRH receptor (GHRH-R) on the surface of somatotroph cells in the anterior pituitary.[1][2][4] The GHRH-R is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events culminating in the synthesis and secretion of growth hormone.[5][6]

GHRH Receptor Binding and G-Protein Activation

CJC-1295 binds to the GHRH-R, inducing a conformational change that activates the associated heterotrimeric G-protein, specifically the stimulatory G-protein (Gs).[2][7] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates the membrane-bound enzyme adenylyl cyclase.[5]

Primary Signaling Pathway: cAMP/PKA

The activation of adenylyl cyclase results in the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[2][5] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[8] PKA then phosphorylates various downstream targets, including transcription factors and proteins involved in the GH secretory process. A critical target of PKA is the cAMP response element-binding protein (CREB), which, upon phosphorylation, translocates to the nucleus and promotes the transcription of the GH gene.[8][9]

Secondary Signaling Pathway: MAPK/ERK

In addition to the canonical cAMP/PKA pathway, GHRH receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases (ERK1/2).[1][3] This pathway is implicated in the proliferative effects of GHRH on somatotrophs.[3][7] The activation of the MAPK pathway by GHRH appears to be dependent on cAMP, but may not be entirely dependent on PKA, suggesting a more complex signaling network.[7]

Gene Transcription and GH Synthesis

The signaling cascades initiated by CJC-1295 converge in the nucleus to enhance the transcription of the GH gene. This process is heavily dependent on the pituitary-specific transcription factor, Pit-1, which is essential for somatotroph development and GH gene expression.[1][10] The GHRH receptor gene itself is also regulated by Pit-1, indicating a positive feedback loop.[1][6] Studies have shown that CJC-1295 can lead to an increase in total pituitary RNA and GH mRNA, suggesting an enhancement of the cellular machinery for GH production and potentially somatotroph proliferation.[2]

Quantitative Data on CJC-1295 Action

The following tables summarize quantitative data from a key clinical study by Teichman et al. (2006), which investigated the effects of single and multiple doses of CJC-1295 with DAC in healthy adults.[11][12]

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of a Single Subcutaneous Dose of CJC-1295 with DAC

| Dose (µg/kg) | Mean Cmax (nmol/liter) | Mean AUCt (h·nmol/liter) | Estimated Half-life (days) | Mean Peak GH Concentration (ng/mL) | Mean Peak IGF-1 Concentration (ng/mL) |

| 30 | 2.17 | 143 | 5.8 - 8.1 | 2- to 10-fold increase over baseline | 1.5- to 3-fold increase over baseline |

| 60 | 5.19 | 355 | 5.8 - 8.1 | 2- to 10-fold increase over baseline | 1.5- to 3-fold increase over baseline |

| 125 | 8.16 | 669 | 5.8 - 8.1 | 2- to 10-fold increase over baseline | 1.5- to 3-fold increase over baseline |

| 250 | 17.1 | 1276 | 5.8 - 8.1 | 2- to 10-fold increase over baseline | 1.5- to 3-fold increase over baseline |

Data extracted from Teichman et al., 2006.[11][12]

Table 2: Duration of Effect of CJC-1295 with DAC

| Parameter | Duration of Elevated Levels After a Single Dose | Duration of Elevated Levels After Multiple Doses |

| GH | ≥ 6 days | Maintained with weekly or biweekly administration |

| IGF-1 | 9 - 11 days | Up to 28 days |

Data extracted from Teichman et al., 2006.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of GHRH analogues like CJC-1295.

Protocol for Perifusion of Rat Pituitary Cells for GH Secretion Assay

This protocol is designed to study the dynamics of GH release from pituitary cells in response to secretagogues.

-

Cell Preparation :

-

Anterior pituitaries are removed from rats and enzymatically dispersed using collagenase and hyaluronidase.

-

The dispersed cells are suspended in a suitable medium (e.g., DMEM) supplemented with serum and antibiotics.

-

-

Perifusion System Setup :

-

A column is packed with a supportive matrix (e.g., Sephadex G-10).

-

The dispersed pituitary cells are loaded onto the column and allowed to settle.

-

The column is continuously perfused with medium at a constant flow rate (e.g., 1 mL/3 min).

-

-

Stimulation and Fraction Collection :

-

After a stabilization period, the cells are stimulated with pulses of CJC-1295 or other GHRH analogues at various concentrations.

-

The effluent is collected in fractions at regular intervals (e.g., every 3 minutes).

-

-

GH Measurement :

-

The concentration of GH in each fraction is determined by radioimmunoassay (RIA) or ELISA.

-

Protocol for GHRH Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of CJC-1295 to the GHRH receptor.

-

Membrane Preparation :

-

Pituitary tissue or cells expressing the GHRH receptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Binding Reaction :

-

The membrane preparation is incubated with a radiolabeled GHRH analogue (e.g., [125I]Tyr10-hGHRH(1-44)-NH2) and varying concentrations of unlabeled CJC-1295.

-

Incubation is carried out at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand :

-

The reaction mixture is rapidly filtered through a glass fiber filter to trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Quantification :

Protocol for Intracellular cAMP Measurement

This protocol measures the primary second messenger response to CJC-1295.

-

Cell Culture and Stimulation :

-

Primary pituitary cells or a suitable cell line (e.g., GH3 cells transfected with the GHRH receptor) are cultured in multi-well plates.

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with varying concentrations of CJC-1295 for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Detection :

-

Data Analysis :

Protocol for Western Blot Analysis of MAPK (ERK1/2) Phosphorylation

This method is used to assess the activation of the MAPK signaling pathway.

-

Cell Culture and Treatment :

-

Pituitary cells (e.g., GH4 cell line) are grown to sub-confluency and then serum-starved.

-

Cells are treated with CJC-1295 for various time points (e.g., 0, 2.5, 5, 10, 20 minutes).

-

-

Protein Extraction and Quantification :

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting :

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

-

Immunodetection :

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[5][12][18][19][20]

-

Protocol for Quantifying GH mRNA Expression by RT-qPCR

This protocol measures the effect of CJC-1295 on GH gene transcription.

-

RNA Extraction :

-

Pituitary cells are treated with CJC-1295 for a specified duration (e.g., 6-24 hours).

-

Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

-

The quality and quantity of the RNA are assessed.

-

-

Reverse Transcription (RT) :

-

A fixed amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

-

Quantitative PCR (qPCR) :

-

The cDNA is used as a template for qPCR with primers specific for the GH gene and a reference (housekeeping) gene (e.g., GAPDH, β-actin).

-

The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

-

Data Analysis :

Visualizations of Key Pathways and Workflows

Conclusion

CJC-1295 exerts its potent, long-lasting effects on GH secretion through high-affinity binding to the GHRH receptor on pituitary somatotrophs. This interaction primarily activates the cAMP/PKA signaling cascade, leading to the phosphorylation of CREB and subsequent transcription of the GH gene, a process fundamentally regulated by the transcription factor Pit-1. Additionally, the activation of the MAPK/ERK pathway likely contributes to the trophic effects of CJC-1295 on somatotroph cells. The extended pharmacokinetic profile of CJC-1295, particularly with the DAC moiety, allows for sustained stimulation of these pathways, resulting in prolonged elevations of both GH and IGF-1. The experimental protocols detailed herein provide a framework for the continued investigation of this and other GHRH analogues.

References

- 1. Quantitative analysis of growth hormone (GH) pre-mRNA expression in cultured rat anterior pituitary cells by an intron-specific and competitive PCR method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of the pituitary somatotroph cell by GHRH and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 18. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. gene-quantification.de [gene-quantification.de]

- 20. gene-quantification.de [gene-quantification.de]

The Function of CJC-1295 DAC: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

CJC-1295 with Drug Affinity Complex (DAC) is a synthetically engineered, long-acting analogue of Growth Hormone-Releasing Hormone (GHRH). Its primary function is to stimulate the synthesis and secretion of endogenous growth hormone (GH) from the anterior pituitary gland. The incorporation of the DAC technology significantly extends the peptide's half-life, leading to sustained elevations in both GH and Insulin-like Growth Factor 1 (IGF-1). This document provides a comprehensive overview of the core function, mechanism of action, pharmacokinetic and pharmacodynamic profile, and relevant experimental protocols for CJC-1295 DAC.

Core Function and Mechanism of Action

CJC-1295 DAC is a modified version of the first 29 amino acids of human GHRH, which is the shortest fully functional fragment of the native hormone.[1][2] The peptide has undergone specific amino acid substitutions to enhance its stability and resistance to enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-IV).[1]

The defining feature of CJC-1295 DAC is the addition of the Drug Affinity Complex. This complex involves a lysine linker that covalently binds to serum albumin, a protein abundant in the bloodstream.[2][3][4] This binding protects the peptide from rapid clearance and degradation, thereby extending its half-life from approximately 7 minutes for native GHRH to about 6-8 days for CJC-1295 DAC.[1][5][6]

Upon administration, CJC-1295 DAC binds to and activates GHRH receptors on the somatotroph cells of the anterior pituitary gland.[3][7] This interaction initiates a signaling cascade that mimics the natural physiological pathway of GHRH, culminating in the synthesis and pulsatile release of GH.[] The released GH then stimulates the liver to produce IGF-1, which mediates many of the anabolic and growth-promoting effects of GH.[9][10]

Signaling Pathway

The binding of CJC-1295 DAC to the GHRH receptor triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins.[1][11] This, in turn, stimulates the production of the secondary messenger cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates transcription factors that upregulate the expression of the GH gene, leading to increased GH synthesis and secretion.[11]

Quantitative Data Presentation

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of CJC-1295 DAC based on findings from clinical studies in healthy adults.

Table 1: Pharmacokinetic Profile of CJC-1295 DAC

| Parameter | Value | Reference |

| Half-life | 5.8 - 8.1 days | [6] |

| Form of Administration | Subcutaneous injection | [6] |

| Binding Protein | Serum Albumin | [2][3][4] |

Table 2: Pharmacodynamic Effects of CJC-1295 DAC (Single Dose)

| Parameter | Effect | Duration of Effect | Reference |

| Mean Plasma GH Concentration | 2- to 10-fold increase | ≥ 6 days | [1][6][12] |

| Mean Plasma IGF-1 Concentration | 1.5- to 3-fold increase | 9 - 11 days | [1][6][12] |

Table 3: Pharmacodynamic Effects of CJC-1295 DAC (Multiple Doses)

| Parameter | Effect | Duration of Effect | Reference |

| Mean Plasma IGF-1 Levels | Remained above baseline | Up to 28 days | [6] |

| Effect Type | Cumulative | - | [6] |

Experimental Protocols

The following provides a detailed methodology for a representative clinical trial investigating the effects of CJC-1295 DAC, based on published study designs.[6][13]

Study Design: Randomized, Placebo-Controlled, Ascending Dose Trial

-

Objective: To evaluate the pharmacokinetic profile, pharmacodynamic effects, and safety of single and multiple subcutaneous doses of CJC-1295 DAC in healthy adult subjects.[6]

-

Participants: Healthy adults, typically aged 21-61 years.[6]

-

Design:

-

Part 1 (Single Ascending Dose): Subjects are randomized to receive a single subcutaneous injection of either CJC-1295 DAC at varying dose levels (e.g., 30, 60, 125, 250 µg/kg) or a placebo. The duration of this phase is typically around 28 days to monitor the full effect and washout of the single dose.[6]

-

Part 2 (Multiple Dosing): Subjects receive two or three weekly or biweekly subcutaneous injections of CJC-1295 DAC or placebo. This phase can last up to 49 days to assess the cumulative effects.[6]

-

-

Main Outcome Measures:

-

Pharmacokinetics: Standard pharmacokinetic parameters for CJC-1295, including half-life, are determined through serial blood sampling.[6]

-

Pharmacodynamics: Peak concentrations and area under the curve for GH and IGF-1 are measured from plasma samples.[6]

-

Safety: Monitoring of adverse events, including injection site reactions, and standard clinical safety assessments.[6][13]

-

Reconstitution and Administration Protocol

-

Reconstitution:

-

Administration:

Potential Research Applications

The sustained elevation of GH and IGF-1 by CJC-1295 DAC makes it a subject of research interest in several areas:

-

Growth and Development: Investigating the mechanisms of tissue growth, including bone, muscle, and connective tissues.[3]

-

Metabolism: Studying the effects of prolonged GH elevation on lipolysis, protein synthesis, and glucose homeostasis.[3][10]

-

Tissue Regeneration: Exploring its potential to support the repair of muscle, cartilage, and other tissues.[3][10]

-

Immune Function: Researching the modulatory roles of GH on the immune system.[9]

Conclusion

CJC-1295 DAC functions as a long-acting GHRH analogue that effectively stimulates the pituitary gland to produce and release endogenous growth hormone. Its key innovation, the Drug Affinity Complex, provides a significantly extended half-life, allowing for infrequent dosing while maintaining elevated levels of GH and IGF-1. This unique pharmacokinetic and pharmacodynamic profile makes it a valuable tool for research into the various physiological processes regulated by the GH/IGF-1 axis. Further investigation through well-defined experimental protocols is essential to fully elucidate its therapeutic potential and long-term safety profile.

References

- 1. corepeptides.com [corepeptides.com]

- 2. particlepeptides.com [particlepeptides.com]

- 3. dcreport.org [dcreport.org]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. yuniquemedical.com [yuniquemedical.com]

- 6. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. elementsarms.com [elementsarms.com]

- 9. CJC-1295 DAC Peptide: A Scientific Analysis of Its Properties – Jewish Post and News [jewishpostandnews.ca]

- 10. ebar.com [ebar.com]

- 11. rawamino.com [rawamino.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. peptidedosages.com [peptidedosages.com]

- 15. peptidedosages.com [peptidedosages.com]

An In-Depth Technical Guide to CJC-1295: Molecular Structure, Amino Acid Sequence, and Core Functional Aspects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide CJC-1295, a modified analogue of Growth Hormone-Releasing Hormone (GHRH). The document details its molecular structure, amino acid sequence, and the fundamental experimental protocols for its synthesis, purification, and characterization. Furthermore, it elucidates the signaling pathways through which CJC-1295 exerts its biological effects.

Molecular Structure and Amino Acid Sequence

CJC-1295 is a tetra-substituted peptide analogue of the first 29 amino acids of human GHRH. The modifications are strategically designed to increase its stability and half-life in circulation, thereby prolonging its therapeutic window. Two primary forms of CJC-1295 are commonly referenced: CJC-1295 without DAC and CJC-1295 with DAC.

CJC-1295 (without Drug Affinity Complex)

This form, also known as Modified GRF (1-29), possesses four amino acid substitutions in the GHRH (1-29) sequence to enhance its resistance to enzymatic degradation.

-

Amino Acid Sequence: Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-NH2

-

Molecular Formula: C152H252N44O42

-

Molecular Weight: 3367.9 g/mol

CJC-1295 with DAC (Drug Affinity Complex)

This version incorporates a lysine linker attached to a maleimidopropionic acid group, which allows for covalent binding to serum albumin, significantly extending its half-life.

-

Amino Acid Sequence: Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-Lys(Maleimidopropionyl)-NH2

-

Molecular Formula: C165H269N47O46

-

Molecular Weight: 3647.2 g/mol

Quantitative Data Summary

The following table summarizes key quantitative parameters for both forms of CJC-1295.

| Parameter | CJC-1295 (without DAC) | CJC-1295 (with DAC) | Reference |

| Half-life | Approximately 30 minutes | 6-8 days | [1] |

| Increase in Mean Plasma GH Levels | Pulsatile release | 2- to 10-fold for ≥6 days | [2] |

| Increase in Mean Plasma IGF-1 Levels | Dependent on GH pulse | 1.5- to 3-fold for 9-11 days | [2] |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis, purification, characterization, and biological activity assessment of CJC-1295.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

CJC-1295 is synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[3][4]

Protocol:

-

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's amide linker.

-

Washing: Wash the resin sequentially with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with a coupling reagent such as HBTU/HOBt or HATU in DMF, and add a base like N,N-diisopropylethylamine (DIEA).

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

Washing: Wash the resin as described in step 3.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the CJC-1295 sequence.

-

DAC Conjugation (for CJC-1295 with DAC): For the final lysine residue, use a protected maleimidopropionic acid derivative for coupling.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether. Lyophilize the crude peptide to obtain a white powder.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC.[5][6]

Protocol:

-

Column: C18 column (e.g., 10 µm particle size, 250 x 22 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

-

Flow Rate: 15 mL/min.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity (>98%).

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Characterization: Mass Spectrometry

The molecular weight of the purified peptide is confirmed by mass spectrometry.[7][8]

Protocol:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation: Dissolve the lyophilized peptide in a 50:50 solution of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode.

-

Data Analysis: Compare the observed mass-to-charge (m/z) ratio with the theoretical molecular weight of CJC-1295.

In Vitro Biological Activity: GHRH Receptor Binding Assay

This assay determines the binding affinity of CJC-1295 to the GHRH receptor.[9][10][11][12]

Protocol:

-

Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human GHRH receptor (e.g., CHO-K1 cells).

-

Radioligand: Use a radiolabeled GHRH analogue, such as [125I]-Tyr10-hGRF(1-29).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Competition Binding:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of unlabeled CJC-1295 or a known GHRH agonist (for standard curve).

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of CJC-1295 that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Biological Activity: Quantification of Growth Hormone (GH) Release

This protocol measures the increase in circulating GH levels in response to CJC-1295 administration in an animal model or human subjects.[2][13]

Protocol:

-

Subjects: Healthy adult subjects or appropriate animal models (e.g., Sprague-Dawley rats).

-

Administration: Administer a single subcutaneous injection of CJC-1295 at a specified dose (e.g., 60 µg/kg).

-

Blood Sampling: Collect blood samples at baseline (pre-injection) and at multiple time points post-injection (e.g., 30 min, 1, 2, 4, 6, 12, 24 hours, and daily for several days).

-

Sample Processing: Separate serum from the blood samples and store at -80°C until analysis.

-

GH Quantification: Use a commercially available Human Growth Hormone ELISA kit.[14][15][16][17][18]

-

Principle: A sandwich ELISA where GH in the sample is captured by an antibody coated on the microplate and detected by a second, enzyme-conjugated antibody.

-

Procedure:

-

Add standards, controls, and serum samples to the wells of the microplate.

-

Add the enzyme-conjugated anti-GH antibody.

-

Incubate for the specified time (e.g., 2 hours at room temperature).

-

Wash the plate to remove unbound reagents.

-

Add a chromogenic substrate and incubate until color develops.

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the GH concentration in the samples by interpolating their absorbance values from the standard curve.

-

Signaling Pathways and Experimental Workflows

CJC-1295, as a GHRH analogue, initiates its biological effects by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor located on the surface of somatotroph cells in the anterior pituitary gland.[19] This binding event triggers a downstream signaling cascade that ultimately leads to the synthesis and release of growth hormone.

GHRH Receptor Signaling Pathway

Caption: GHRH Receptor Signaling Pathway initiated by CJC-1295.

Experimental Workflow for Assessing CJC-1295 Activity

Caption: Experimental workflow for CJC-1295 synthesis and activity assessment.

Logical Relationship of CJC-1295's Mechanism of Action

Caption: Logical flow of CJC-1295's mechanism of action.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. hplc.eu [hplc.eu]

- 6. ualberta.ca [ualberta.ca]

- 7. researchgate.net [researchgate.net]

- 8. A method for confirming CJC-1295 abuse in equine plasma samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of the GH/IGF-1 axis by CJC-1295, a long acting GHRH analog, results in serum protein profile changes in normal adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. weldonbiotech.com [weldonbiotech.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. assaypro.com [assaypro.com]

- 17. epitopediagnostics.com [epitopediagnostics.com]

- 18. novamedline.com [novamedline.com]

- 19. yuniquemedical.com [yuniquemedical.com]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Biological Half-life of CJC-1295 in vivo

Executive Summary

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). Its primary modification is the tetrasubstitution of amino acids of GHRH (1-29), which enhances its stability. A key innovation in its design is the optional inclusion of the Drug Affinity Complex (DAC), a chemical moiety that enables covalent binding to serum albumin. This guide provides a detailed examination of the biological half-life of CJC-1295 in vivo, comparing the pharmacokinetics of the peptide with and without the DAC component. It outlines the experimental methodologies used for these determinations and details the underlying signaling pathways.

Pharmacokinetics and Biological Half-life

The biological half-life of CJC-1295 is fundamentally altered by the presence of the DAC component. The DAC technology significantly extends the peptide's duration of action by protecting it from rapid enzymatic degradation and renal clearance.

CJC-1295 without DAC (Modified GRF 1-29)

CJC-1295 without DAC, also known as Modified GRF (1-29), has a significantly shorter half-life compared to its DAC-conjugated counterpart. The amino acid substitutions provide a moderate increase in stability over native GHRH.

CJC-1295 with DAC

The addition of the Drug Affinity Complex allows CJC-1295 to bind covalently to endogenous albumin in the bloodstream, dramatically extending its biological half-life.[1][2][3] This creates a circulating reservoir of the peptide, leading to sustained stimulation of the pituitary gland.

Data Presentation: Comparative Half-life

The following table summarizes the quantitative data on the half-life of different GHRH analogues.

| Peptide | Modification | Biological Half-life | Key Findings |

| Native GHRH | Endogenous Peptide | ~7 minutes[4] | Rapidly degraded, necessitating frequent administration for therapeutic effect.[5] |

| CJC-1295 without DAC | Tetrasubstituted GHRH (1-29) | ~30 minutes[1][2][][7][8] | Offers improved stability over native GHRH but requires frequent dosing for sustained effects.[1][] |

| CJC-1295 with DAC | GHRH (1-29) with DAC | 5.8 to 8.1 days [5][8][9][10] | Single injection provides prolonged, sustained elevation of GH and IGF-1 levels.[5][9] |

Data Presentation: Pharmacodynamic Effects of CJC-1295 with DAC

Subcutaneous administration of CJC-1295 with DAC results in significant and sustained increases in Growth Hormone (GH) and Insulin-Like Growth Factor-1 (IGF-1).

| Parameter | Effect | Duration of Effect |

| Mean Plasma GH Concentration | 2- to 10-fold increase[4][5][8][9] | ≥ 6 days[5][8][9] |

| Mean Plasma IGF-1 Concentration | 1.5- to 3-fold increase[4][5][8][9] | 9 to 11 days[5][8][9] |

| IGF-1 Levels (Multiple Doses) | Remained above baseline | Up to 28 days[5][9] |

Experimental Protocols

Determining the in vivo half-life of a peptide therapeutic like CJC-1295 involves pharmacokinetic (PK) studies in animal models and human clinical trials. The general methodology is outlined below.

In Vivo Pharmacokinetic Study Protocol

-

Subject Recruitment and Dosing: Healthy adult subjects are recruited for randomized, placebo-controlled, double-blind, dose-escalating studies.[5] A single subcutaneous injection of CJC-1295 or a placebo is administered.[5][9]

-

Serial Blood Sampling: Blood samples are collected at predetermined time points post-injection. For assessing pulsatility, frequent sampling (e.g., every 20 minutes for 12 hours) may be employed.[11] For determining the terminal half-life, sampling can extend over several days or weeks.

-

Sample Processing: Plasma is separated from the blood samples. To quantify the peptide, plasma proteins may be precipitated using agents like trichloroacetic acid or acetonitrile, followed by centrifugation.[12]

-

Bioanalytical Quantification: The concentration of intact CJC-1295 in the plasma supernatant is measured using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using standard pharmacokinetic software. The terminal elimination half-life (t½) is calculated from the slope of the terminal log-linear portion of the concentration-time curve.

-

Pharmacodynamic Assessment: Concentrations of biomarkers such as GH and IGF-1 are measured in the same samples to correlate the pharmacokinetic profile with the biological effect.[9]

Experimental Workflow Diagram

References

- 1. livvnatural.com [livvnatural.com]

- 2. particlepeptides.com [particlepeptides.com]

- 3. polarispeptides.com [polarispeptides.com]

- 4. corepeptides.com [corepeptides.com]

- 5. academic.oup.com [academic.oup.com]

- 7. CJC-1295 Peptide | Growth Hormone & Performance [paragonsportsmedicine.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotechpeptides.com [biotechpeptides.com]

- 11. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of CJC-1295: A Long-Acting GHRH Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of CJC-1295, a potent and long-acting analog of Growth Hormone-Releasing Hormone (GHRH). CJC-1295 was developed by ConjuChem Biotechnologies to overcome the therapeutic limitation of native GHRH, which is its very short biological half-life.[1][2] This was achieved through the innovative application of the Drug Affinity Complex (DAC) technology, which enables covalent binding to serum albumin, thereby significantly extending the peptide's duration of action.[3][4] This guide will delve into the synthetic chemistry, preclinical and clinical pharmacology, and the underlying signaling pathways of CJC-1295, presenting key data in a structured format for scientific and research audiences.

Introduction: The Rationale for a Long-Acting GHRH Analog

Growth Hormone-Releasing Hormone (GHRH) is a hypothalamic peptide that plays a pivotal role in regulating the synthesis and pulsatile release of growth hormone (GH) from the anterior pituitary gland.[1][5] The therapeutic potential of GHRH in treating GH deficiencies is well-recognized; however, its clinical utility is hampered by a very short plasma half-life of only a few minutes due to rapid enzymatic degradation.[6][7] This necessitates frequent administrations to achieve a sustained therapeutic effect. Consequently, the development of a long-acting GHRH analog capable of maintaining elevated GH and Insulin-like Growth Factor-1 (IGF-1) levels with less frequent dosing has been a significant goal in endocrine research.

The Advent of CJC-1295 and the Drug Affinity Complex (DAC)

ConjuChem Biotechnologies developed CJC-1295, a synthetic analog of GHRH(1-29), with the primary objective of extending its therapeutic window.[3][8] The key innovation in CJC-1295 is the incorporation of the Drug Affinity Complex (DAC) technology.[3][9] This involves the attachment of a reactive maleimidopropionic acid (MPA) group to the C-terminus of the peptide via a lysine linker.[8] This modification allows CJC-1295 to form a stable, covalent bond with the free thiol group of serum albumin, the most abundant protein in the bloodstream.[1][3] This bioconjugation effectively shields the peptide from enzymatic degradation and renal clearance, dramatically extending its half-life.[3][4]

Mechanism of Action: GHRH Receptor Signaling

CJC-1295 exerts its biological effects by binding to the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary.[10][11] The GHRH-R is a G-protein coupled receptor that, upon activation, initiates a downstream signaling cascade primarily through the adenylyl cyclase pathway.

The binding of CJC-1295 to the GHRH-R activates the associated stimulatory G-protein (Gs).[12] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[13] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[14] PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor.[13] Phosphorylated CREB translocates to the nucleus and binds to the promoter regions of genes responsible for GH synthesis, leading to increased GH mRNA and subsequent protein synthesis.[12] The synthesized GH is then released from the pituitary in a pulsatile manner.[9]

Pharmacokinetics and Pharmacodynamics

Clinical studies in healthy adults have demonstrated the profound impact of CJC-1295 on the GH/IGF-1 axis.

Table 1: Pharmacokinetic and Pharmacodynamic Profile of CJC-1295

| Parameter | Value | Reference(s) |

| Half-life | 5.8 - 8.1 days | [2] |

| Increase in Mean Plasma GH | 2- to 10-fold for ≥6 days | [2][3] |

| Increase in Mean Plasma IGF-1 | 1.5- to 3-fold for 9-11 days | [2][3] |

| Sustained IGF-1 Elevation (multiple doses) | Up to 28 days | [3] |

These sustained elevations in GH and IGF-1 levels are achieved with subcutaneous administration, highlighting the clinical potential of CJC-1295 for conditions requiring long-term enhancement of the GH axis.[2]

Experimental Protocols

The development and characterization of CJC-1295 involved a series of sophisticated experimental procedures.

Peptide Synthesis and Purification

CJC-1295 is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc/tBu chemistry.[15][16]

General SPPS Protocol:

-

Resin Preparation: A suitable resin, such as a PEG-modified polystyrene resin, is prepared.[15]

-

Amino Acid Coupling: The C-terminal amino acid is attached to the resin. Subsequent amino acids are sequentially coupled, with each coupling step followed by washing to remove excess reagents.[17] The N-alpha protecting group (Fmoc) is removed before the next amino acid is added.[17]

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[18][19] A gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid) is typically used for elution.[18]

-

Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.[6][20]

In Vitro and In Vivo Assays

GHRH Receptor Binding Affinity: The binding affinity of CJC-1295 to the GHRH receptor is determined using competitive binding assays with radiolabeled GHRH.

Measurement of GH and IGF-1: Serum levels of GH and IGF-1 in preclinical and clinical studies are typically measured using specific and sensitive radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).[1][21][22]

General Radioimmunoassay (RIA) Protocol:

-

Standard Curve Generation: A standard curve is prepared using known concentrations of the hormone to be measured.

-

Competitive Binding: A fixed amount of radiolabeled hormone and a specific antibody are incubated with either the standard or the unknown sample. The unlabeled hormone in the sample competes with the radiolabeled hormone for binding to the antibody.

-

Separation of Bound and Free Hormone: The antibody-bound hormone is separated from the free hormone, often by precipitation.

-

Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of the hormone in the sample is then determined by comparing its binding to the standard curve.[23]

Animal Studies: In vivo efficacy of CJC-1295 has been demonstrated in animal models, such as the GHRH knockout mouse, where daily administration normalized growth.[13] These studies involve subcutaneous injections of the peptide followed by monitoring of growth parameters and hormone levels.[13]

Drug Development Workflow

The development of CJC-1295 followed a logical progression from initial concept to clinical evaluation.

Clinical Development and Discontinuation

CJC-1295 progressed to Phase II clinical trials for the treatment of lipodystrophy in HIV patients and growth hormone deficiency.[3] However, the development was discontinued following the death of a trial participant, although the attending physician believed the event was unrelated to the study drug.[3]

Conclusion

CJC-1295 stands as a significant achievement in peptide engineering, demonstrating the successful application of the DAC technology to create a long-acting GHRH analog. Its ability to produce sustained increases in GH and IGF-1 levels with infrequent dosing highlights its potential as a therapeutic agent. The in-depth understanding of its synthesis, mechanism of action, and pharmacological profile provides a valuable foundation for the future development of long-acting peptide therapeutics. While its clinical development was halted, the scientific principles underlying CJC-1295 continue to inform research in the field of endocrinology and drug delivery.

References

- 1. Activation of the GH/IGF-1 axis by CJC-1295, a long acting GHRH analog, results in serum protein profile changes in normal adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CJC-1295 - Wikipedia [en.wikipedia.org]

- 4. polarispeptides.com [polarispeptides.com]

- 5. biotechpeptides.com [biotechpeptides.com]

- 6. A method for confirming CJC-1295 abuse in equine plasma samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. corepeptides.com [corepeptides.com]

- 8. particlepeptides.com [particlepeptides.com]

- 9. polarispeptides.com [polarispeptides.com]

- 10. researchgate.net [researchgate.net]

- 11. elementsarms.com [elementsarms.com]

- 12. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. yuniquemedical.com [yuniquemedical.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. scispace.com [scispace.com]

- 17. peptide.com [peptide.com]

- 18. protocols.io [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. Identification of CJC-1295, a growth-hormone-releasing peptide, in an unknown pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Radioimmunoassay for insulin-like growth factor I (IGF-I) using biosynthetic IGF-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Radioimmunoassay for insulin-like growth factor-I: solutions to some potential problems and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. phoenixbiotech.net [phoenixbiotech.net]

Methodological & Application

Application Notes and Protocols for CJC-1295 in Muscle Hypertrophy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJC-1295 is a synthetic analogue of growth hormone-releasing hormone (GHRH) that has garnered significant interest for its potential to stimulate muscle growth.[1] Its modifications, particularly the inclusion of a Drug Affinity Complex (DAC), extend its half-life, allowing for sustained elevation of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels.[2][3] This document provides detailed experimental protocols for studying the effects of CJC-1295 on muscle hypertrophy in both preclinical and clinical settings, based on available scientific literature.

Mechanism of Action

CJC-1295 acts by binding to GHRH receptors in the pituitary gland, which in turn stimulates the synthesis and pulsatile release of GH.[4] Elevated GH levels then stimulate the liver and other tissues to produce IGF-1, a key mediator of muscle protein synthesis and hypertrophy.[4][5] The sustained action of CJC-1295 with DAC, which can elevate GH and IGF-1 levels for several days, makes it a compound of interest for promoting anabolic states.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a seminal clinical study on CJC-1295.

Table 1: Pharmacodynamic Effects of a Single CJC-1295 Injection in Healthy Adults (21-61 years)

| Dosage (µg/kg) | Mean Peak GH Concentration (ng/mL) | Fold Increase in Mean Plasma GH (for ≥6 days) | Fold Increase in Mean Plasma IGF-I (for 9-11 days) |

| 30 | Not specified | 2- to 10-fold | 1.5- to 3-fold |

| 60 | Not specified | 2- to 10-fold | 1.5- to 3-fold |

Data extracted from Teichman et al., 2005.[3]

Table 2: Pharmacokinetic Properties of CJC-1295 in Healthy Adults

| Parameter | Value |

| Estimated Half-life | 5.8 - 8.1 days |

Data extracted from Teichman et al., 2005.[3]

Experimental Protocols

Preclinical Animal Study Protocol (Rodent Model)

This protocol is adapted from studies on GHRH analogs and established methods for inducing and measuring muscle hypertrophy in rodents.

1. Objective: To evaluate the effect of CJC-1295 on muscle hypertrophy in a rodent model of resistance training.

2. Animal Model:

-

Species: Male Wistar rats (or similar strain), 10-12 weeks old.

-

Housing: Standard laboratory conditions with a 12:12 hour light-dark cycle and ad libitum access to food and water.

-

Acclimatization: 1 week prior to the start of the experiment.

3. Experimental Groups (n=10 per group):

-

Group 1 (Control): Sedentary + Vehicle (Bacteriostatic water)

-

Group 2 (Exercise Control): Resistance Training + Vehicle

-

Group 3 (CJC-1295 Low Dose): Resistance Training + CJC-1295 (e.g., 2 µ g/day )[6]

-

Group 4 (CJC-1295 High Dose): Resistance Training + CJC-1295 (e.g., 5 µ g/day )

4. Resistance Training Protocol (Synergist Ablation Model):

-

Anesthetize the animals.

-

Perform a surgical ablation of the gastrocnemius and soleus muscles to induce compensatory hypertrophy of the plantaris muscle.

-

Allow for a 3-day recovery period before commencing injections.

5. CJC-1295 Administration:

-

Preparation: Reconstitute lyophilized CJC-1295 with bacteriostatic water to the desired concentration.

-

Administration: Administer daily via subcutaneous injection for a duration of 5 weeks.[6]

6. Outcome Measures (at the end of the 5-week period):

-

Muscle Mass: Excise the plantaris muscle from both legs, trim connective tissue, and weigh immediately.

-

Histological Analysis:

-

Fix a portion of the muscle in 10% neutral buffered formalin.

-

Embed in paraffin and section (5-10 µm thickness).

-

Perform Hematoxylin and Eosin (H&E) staining to visualize muscle fiber morphology.

-

Measure the cross-sectional area (CSA) of at least 100 individual muscle fibers per sample using imaging software (e.g., ImageJ).

-

-

Biochemical Analysis:

-

Collect blood samples via cardiac puncture at the time of sacrifice.

-

Centrifuge to obtain serum and store at -80°C.

-

Measure serum GH and IGF-1 levels using ELISA kits.

-

7. Statistical Analysis:

-

Use one-way ANOVA with a post-hoc test (e.g., Tukey's) to compare differences between the groups.

-

A p-value of <0.05 is considered statistically significant.

Clinical Research Protocol (Human Study)

This protocol is a hypothetical design for a pilot study in healthy adults, based on the findings of Teichman et al. (2005)[3] and standard clinical trial methodologies.

1. Objective: To assess the safety and efficacy of CJC-1295 on muscle mass and strength in healthy adults undergoing a structured resistance training program.

2. Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.

3. Participants:

-

Healthy male and female adults, aged 21-45 years.

-

Inclusion criteria: Body Mass Index (BMI) 18.5-29.9 kg/m ², willing to participate in a supervised resistance training program.

-

Exclusion criteria: History of endocrine disorders, use of anabolic steroids or other performance-enhancing drugs, contraindications to resistance training.

4. Experimental Groups (n=20 per group):

-

Group 1 (Placebo): Resistance Training + Placebo (saline solution)

-

Group 2 (CJC-1295): Resistance Training + CJC-1295 (60 µg/kg)

5. Intervention:

-

Resistance Training: A supervised, progressive resistance training program for all major muscle groups, 3 times per week for 12 weeks.

-

CJC-1295 Administration:

-

Administer CJC-1295 or placebo via subcutaneous injection once weekly for 12 weeks.[3]

-

6. Outcome Measures:

-

Primary Outcome: Change in lean body mass from baseline to week 12, as measured by Dual-Energy X-ray Absorptiometry (DEXA).

-

Secondary Outcomes:

-

Change in muscle strength (e.g., 1-repetition maximum for bench press and leg press).

-

Change in thigh muscle cross-sectional area, measured by MRI or CT scan.

-

Serum levels of GH and IGF-1, measured at baseline and at regular intervals throughout the study.

-

-

Safety Monitoring: Monitor for adverse events, vital signs, and clinical laboratory parameters throughout the study.

7. Statistical Analysis:

-

Use an independent t-test or ANCOVA to compare the changes in primary and secondary outcomes between the two groups.

-

A p-value of <0.05 will be considered statistically significant.

Conclusion

The provided protocols offer a framework for the systematic investigation of CJC-1295's effects on muscle hypertrophy. While existing research indicates a potent stimulation of the GH/IGF-1 axis, further studies employing rigorous methodologies, such as those outlined above, are necessary to fully elucidate its efficacy and safety profile as a potential therapeutic for muscle growth. Researchers should adhere to all relevant ethical guidelines for animal and human research.

References

- 1. socalbhrt.com [socalbhrt.com]

- 2. southernmarylandchronicle.com [southernmarylandchronicle.com]

- 3. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. swolverine.com [swolverine.com]

- 5. peptidesystems.com [peptidesystems.com]

- 6. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CJC-1295 Reconstitution and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution and storage of the synthetic peptide CJC-1295, including its variants with and without the Drug Affinity Complex (DAC), for research applications. Adherence to these guidelines is crucial for maintaining the integrity, stability, and biological activity of the peptide.

Introduction

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) that has been modified to increase its stability and half-life. It functions by stimulating the anterior pituitary gland to release growth hormone (GH).[1][] The peptide is available in two primary forms:

-

CJC-1295 without DAC (also known as Modified GRF (1-29)) : This version has a relatively short half-life of approximately 30 minutes and promotes a pulsatile release of GH, mimicking the natural physiological pattern.[]

-

CJC-1295 with DAC : The addition of the Drug Affinity Complex significantly extends the peptide's half-life to about 6-8 days, resulting in a more sustained elevation of GH levels.[]

Proper reconstitution and storage are critical to prevent degradation and ensure accurate and reproducible experimental results.

Quantitative Data Summary

The following tables provide a summary of recommended reconstitution and storage parameters for CJC-1295.

Table 1: Reconstitution Parameters for CJC-1295

| Vial Size (mg) | Diluent Volume (mL) | Resulting Concentration (mg/mL) | Resulting Concentration (µg/µL) |

| 2 | 1.0 | 2.0 | 2.0 |

| 2 | 2.0 | 1.0 | 1.0 |

| 5 | 1.0 | 5.0 | 5.0 |

| 5 | 2.0 | 2.5 | 2.5 |

| 5 | 2.5 | 2.0 | 2.0 |

Table 2: Storage Conditions and Stability of CJC-1295

| Form | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -20°C to -80°C | Up to 3 years | For long-term storage.[3] |

| Lyophilized Powder | 2-8°C | Up to 2 years | For short to medium-term storage.[3] |

| Lyophilized Powder | Room Temperature | Several weeks | Stable for short periods, such as during shipping.[4] |

| Reconstituted Solution | 2-8°C | Up to 30 days | Must be stored in the refrigerator immediately after reconstitution.[3][5] |

| Reconstituted Solution | -20°C | Up to 3-4 months | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[4] |

Experimental Protocols

Materials Required

-

Vial of lyophilized CJC-1295 (with or without DAC)

-

Bacteriostatic water for injection (containing 0.9% benzyl alcohol)

-

Sterile syringes (e.g., 1 mL or 3 mL for reconstitution, and insulin syringes for dosing)

-

Alcohol preparation pads

-

Sterile, empty vials for aliquoting (optional)

-

Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Protocol for Reconstitution of CJC-1295

-

Preparation :

-

Allow the vial of lyophilized CJC-1295 and the bacteriostatic water to equilibrate to room temperature before reconstitution. This helps to prevent condensation and ensures accurate volume measurements.

-

Clean the rubber stoppers of both vials with an alcohol preparation pad and allow them to air dry.

-

-

Diluent Aspiration :

-

Using a sterile syringe, draw the desired volume of bacteriostatic water. Refer to Table 1 for recommended volumes to achieve a specific concentration.

-

-

Reconstitution :

-

Slowly and gently inject the bacteriostatic water into the vial of lyophilized CJC-1295.

-

Angle the needle so that the water runs down the side of the vial to avoid foaming and potential degradation of the peptide.

-

Do not shake or vigorously agitate the vial.

-

-

Dissolution :

-

Gently swirl the vial in a circular motion until the lyophilized powder is completely dissolved. The solution should be clear and free of any particulate matter.

-

If the peptide does not dissolve completely, the vial can be gently rolled between the palms.

-

-

Labeling :

-

Clearly label the reconstituted vial with the peptide name, concentration, and date of reconstitution.

-

Protocol for Storage of CJC-1295

Lyophilized Powder:

-

For long-term storage, place the sealed vials in a freezer at -20°C to -80°C.[3]

-

For short-term storage, vials can be kept in a refrigerator at 2-8°C.[3]

Reconstituted Solution:

-

Refrigeration : Immediately after reconstitution, store the vial in a refrigerator at 2-8°C.[3] The reconstituted peptide is stable for up to 30 days under these conditions.[3][5]

-

Freezing (for longer-term storage) :

-

To extend the shelf-life of the reconstituted peptide, it can be aliquoted into smaller, single-use volumes in sterile vials and stored at -20°C for up to 3-4 months.[4]

-

Crucially, avoid repeated freeze-thaw cycles , as this can lead to peptide degradation. Aliquoting into single-use vials is essential if freezing.

-

Mandatory Visualizations

Caption: Workflow for the reconstitution and storage of CJC-1295.

Caption: Simplified signaling pathway of CJC-1295 in the anterior pituitary.

References

Application Notes and Protocols for CJC-1295 Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of CJC-1295, a long-acting Growth Hormone Releasing Hormone (GHRH) analog, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.

Introduction

CJC-1295 is a synthetic analog of GHRH with modifications that significantly extend its half-life.[1][2] One common modification is the addition of a Drug Affinity Complex (DAC), which allows the peptide to bind to albumin in the bloodstream, thereby prolonging its activity.[2][3] This extended duration of action makes it a subject of interest for therapeutic applications where sustained increases in Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1) are desired.[4][5] Rodent models, particularly mice and rats, are crucial for preclinical evaluation of CJC-1295's effects on growth, metabolism, and body composition.[1][6][7]

Mechanism of Action: GHRH Signaling Pathway

CJC-1295 exerts its effects by binding to and activating the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary gland.[8][9] This initiates a signaling cascade that leads to the synthesis and release of GH.[10][11] The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11] PKA then phosphorylates the transcription factor CREB (cAMP response element-binding protein), which promotes the transcription of the GH gene.[10][11]

Caption: GHRH Signaling Pathway Activated by CJC-1295.

Quantitative Data Summary

The following tables summarize the administration protocols and reported outcomes of CJC-1295 in various rodent studies.

Table 1: CJC-1295 Administration Protocols in Rodent Models

| Rodent Model | CJC-1295 Dose | Route of Administration | Frequency | Duration | Reference |

| GHRH Knockout Mice | 2 µg | Subcutaneous | Daily, Every 48h, or Every 72h | 5 weeks | [1][12] |

| Normal Male Sprague Dawley Rats | Not specified | Subcutaneous | Single dose | Acute | [6] |

| Healthy Adult Humans (for comparison) | 30 or 60 µg/kg | Subcutaneous | Single dose or multiple weekly/biweekly doses | Up to 28 days | [5] |

| Healthy Adult Humans (for comparison) | 60 or 90 µg/kg | Subcutaneous | Single injection | 1 week | [13] |

Table 2: Effects of CJC-1295 on Physiological Parameters in Rodent Models

| Rodent Model | Outcome Measure | Result | Reference |

| GHRH Knockout Mice (daily dose) | Body Weight and Length | Normalized to control levels | [1][12] |

| GHRH Knockout Mice (daily dose) | Lean Mass and Subcutaneous Fat | Normalized to control levels | [1][12] |

| GHRH Knockout Mice | Pituitary GH mRNA | Increased | [1][12][14] |

| Normal Male Sprague Dawley Rats | Plasma GH | 4-fold increase in AUC over 2 hours compared to hGRF(1-29) | [6] |

| Healthy Adult Humans (for comparison) | Plasma GH | 2- to 10-fold increase for 6+ days | [5][15] |

| Healthy Adult Humans (for comparison) | Plasma IGF-1 | 1.5- to 3-fold increase for 9-11 days | [5][15] |

Experimental Protocols

Protocol 1: General Administration of CJC-1295 in Mice

This protocol outlines the subcutaneous administration of CJC-1295 to mice.

Materials:

-

CJC-1295 peptide (lyophilized powder)

-

Bacteriostatic water for injection

-

Sterile insulin syringes (29-31 gauge)

-

Alcohol swabs

-

Appropriate mouse strain (e.g., GHRH knockout or wild-type)

Procedure:

-

Reconstitution:

-

Allow the lyophilized CJC-1295 vial to come to room temperature.

-

Using a sterile syringe, slowly inject the required volume of bacteriostatic water into the vial, aiming the stream against the glass wall to avoid foaming.

-

Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.

-

The final concentration will depend on the amount of powder and the volume of bacteriostatic water used. A common concentration for research purposes is 1-2 mg/mL.

-

-

Dose Calculation:

-

Calculate the required volume for injection based on the mouse's body weight and the desired dosage (e.g., 2 µg per mouse).

-

-

Administration:

-

Gently restrain the mouse.

-

Wipe the injection site (typically the loose skin over the back or flank) with an alcohol swab and allow it to dry.

-

Pinch the skin to form a tent.

-

Insert the needle of the insulin syringe into the base of the skin tent at a shallow angle.

-

Inject the calculated volume of CJC-1295 solution subcutaneously.

-

Withdraw the needle and gently apply pressure to the injection site for a few seconds.

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

-

Protocol 2: Assessment of Growth and Body Composition

This protocol describes the methods for monitoring the effects of CJC-1295 on growth and body composition in rodents.

Materials:

-

Digital scale

-

Calipers or ruler

-

Dual-energy X-ray absorptiometry (DEXA) scanner (for detailed body composition) or other body composition analysis equipment.

Procedure:

-

Body Weight:

-

Measure the body weight of each animal at regular intervals (e.g., weekly) using a calibrated digital scale.

-

-

Body Length:

-

Measure the naso-anal length of anesthetized or gently restrained animals using calipers or a ruler.

-

-

Bone Length:

-

At the end of the study, after euthanasia, dissect the femur and tibia.

-

Carefully clean the bones of surrounding tissue.

-

Measure the length of the femur and tibia using digital calipers.

-

-

Body Composition:

-

For a detailed analysis of lean mass and fat mass, utilize a DEXA scanner calibrated for small animals.

-

Anesthetize the animals and place them in the scanner according to the manufacturer's instructions.

-

Acquire and analyze the scans to determine the percentages of lean and fat mass.

-

Protocol 3: Measurement of GH and IGF-1 Levels

This protocol details the collection of blood samples and subsequent analysis of hormone levels.

Materials:

-

Blood collection tubes (e.g., EDTA-coated microtubes)

-

Capillary tubes or appropriate needles and syringes for blood collection

-

Centrifuge

-

ELISA (Enzyme-Linked Immunosorbent Assay) kits for rodent GH and IGF-1

Procedure:

-

Blood Collection:

-

Collect blood samples at specified time points post-CJC-1295 administration. The timing will depend on the pharmacokinetic profile being studied.

-

Common methods for blood collection in mice include tail vein sampling, saphenous vein sampling, or terminal cardiac puncture under anesthesia.

-

Collect the blood into appropriate anticoagulant-containing tubes.

-

-

Plasma Separation:

-

Centrifuge the blood samples according to the collection tube manufacturer's instructions (e.g., 1500 x g for 15 minutes at 4°C) to separate the plasma.

-

Carefully collect the plasma supernatant and store it at -80°C until analysis.

-

-

Hormone Analysis:

-

Thaw the plasma samples on ice.

-

Use commercially available ELISA kits specific for rodent GH and IGF-1 to quantify the hormone concentrations.

-

Follow the manufacturer's protocol for the ELISA, including the preparation of standards and samples, incubation times, and measurement of absorbance.

-

Calculate the hormone concentrations based on the standard curve.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a study investigating the effects of CJC-1295 in a rodent model.

Caption: Typical Experimental Workflow for a CJC-1295 Rodent Study.

References

- 1. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CJC-1295 - Wikipedia [en.wikipedia.org]

- 3. particlepeptides.com [particlepeptides.com]

- 4. olympicpeptide.com [olympicpeptide.com]

- 5. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human growth hormone-releasing factor (hGRF)1-29-albumin bioconjugates activate the GRF receptor on the anterior pituitary in rats: identification of CJC-1295 as a long-lasting GRF analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. corepeptides.com [corepeptides.com]

- 10. Growth hormone-releasing hormone: synthesis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Growth hormone–releasing hormone - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biotechpeptides.com [biotechpeptides.com]

- 15. jaycampbell.com [jaycampbell.com]

Application Notes: CJC-1295 in Metabolic Disorder Research

Introduction

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) designed with enhanced stability and a longer half-life compared to native GHRH.[1][2] It functions by binding to GHRH receptors on the anterior pituitary gland, stimulating the synthesis and pulsatile release of endogenous growth hormone (GH).[1][3] This physiological stimulation of the GH axis, which in turn promotes the hepatic production of Insulin-Like Growth Factor 1 (IGF-1), makes CJC-1295 a valuable research tool for investigating metabolic disorders.[1] Unlike direct administration of exogenous GH, CJC-1295 preserves the natural rhythmic secretion of GH, which is crucial for many of its metabolic effects and may reduce the incidence of side effects.[1] Research applications primarily focus on conditions characterized by dysfunctional energy metabolism, such as obesity (particularly visceral adiposity), and insulin resistance.

Mechanism of Action

CJC-1295 acts as a GHRH receptor agonist. Its binding to the G-protein coupled receptor on pituitary somatotrophs initiates a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the transcription factor CREB (cAMP response element-binding protein).[5][6] Phosphorylated CREB promotes the transcription of the pituitary-specific transcription factor Pit-1, which ultimately upregulates GH gene expression and synthesis, replenishing GH stores for subsequent release.[5][6]

Key Research Applications in Metabolic Disorders:

-

Reduction of Visceral Adipose Tissue (VAT): Increased circulating GH levels stimulate lipolysis, the breakdown of triglycerides stored in adipocytes.[7] Research, particularly data from the analogous GHRH derivative Tesamorelin, has shown significant reductions in visceral fat, a key contributor to metabolic syndrome.[8][9]

-

Improvement of Dyslipidemia: Studies involving GHRH analogs have demonstrated improvements in lipid profiles, including significant reductions in triglyceride and total cholesterol levels.[8][9] A 15% reduction in visceral fat from Tesamorelin has been correlated with a 50 mg/dL decrease in triglycerides.[9]

-

Enhanced Insulin Sensitivity: The effect of CJC-1295 on insulin sensitivity is an area of active investigation. By promoting the growth of lean muscle mass, which improves glucose uptake, and reducing visceral fat, which is associated with insulin resistance, CJC-1295 may improve overall glucose homeostasis.[10][11] However, researchers should be aware that supraphysiological GH levels can also induce insulin resistance, necessitating careful dose-response studies.[12]

-

Body Composition: CJC-1295 promotes an increase in lean muscle mass while concurrently reducing fat mass, making it a tool for studying the reversal of metabolic phenotypes associated with sarcopenic obesity.[2][10][13]

Quantitative Data Summary

The following tables summarize quantitative results from studies on CJC-1295 and the closely related GHRH analogue, Tesamorelin.

Table 1: Pharmacodynamic Effects of CJC-1295 in Healthy Adults

| Parameter | Result | Duration of Effect | Citation |

|---|---|---|---|